molecular formula C19H16ClNO3S2 B11091634 (5Z)-3-(3-chloro-4-methylphenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-chloro-4-methylphenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11091634
M. Wt: 405.9 g/mol
InChI Key: QITZBBZXFQWJMY-IUXPMGMMSA-N
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Description

3-(3-Chloro-4-methylphenyl)-5-[(Z)-1-(2,4-dimethoxyphenyl)methylidene]-2-thioxo-1,3-thiazolan-4-one is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methylphenyl)-5-[(Z)-1-(2,4-dimethoxyphenyl)methylidene]-2-thioxo-1,3-thiazolan-4-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as condensation, cyclization, and substitution. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-5-[(Z)-1-(2,4-dimethoxyphenyl)methylidene]-2-thioxo-1,3-thiazolan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazolidine derivatives.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-5-[(Z)-1-(2,4-dimethoxyphenyl)methylidene]-2-thioxo-1,3-thiazolan-4-one has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methylphenyl)-5-[(Z)-1-(2,4-dimethoxyphenyl)methylidene]-2-thioxo-1,3-thiazolan-4-one involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction, leading to the observed effects. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]amine
  • 2-Methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 3-(3-chloro-4-methylphenyl)-5-[(Z)-1-(2,4-dimethoxyphenyl)methylidene]-2-thioxo-1,3-thiazolan-4-one stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C19H16ClNO3S2

Molecular Weight

405.9 g/mol

IUPAC Name

(5Z)-3-(3-chloro-4-methylphenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16ClNO3S2/c1-11-4-6-13(9-15(11)20)21-18(22)17(26-19(21)25)8-12-5-7-14(23-2)10-16(12)24-3/h4-10H,1-3H3/b17-8-

InChI Key

QITZBBZXFQWJMY-IUXPMGMMSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S)Cl

Origin of Product

United States

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